molecular formula C2H4N4O2S B1309480 5-Methylsulfonyltetrazole CAS No. 21744-55-8

5-Methylsulfonyltetrazole

Cat. No.: B1309480
CAS No.: 21744-55-8
M. Wt: 148.15 g/mol
InChI Key: IURGLLWWASFDGT-UHFFFAOYSA-N
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Description

5-Methylsulfonyltetrazole is an organic compound with the molecular formula C₂H₄N₄O₂S and a molecular weight of 148.14 g/mol . It is a white crystalline solid that is stable under normal conditions but has some hydrolytic and fire/explosion hazards . This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Safety and Hazards

5-Methylsulfonyltetrazole’s dust and vapor may irritate the eyes, respiratory system, and digestive system . It is considered a potential carcinogen . Appropriate safety measures should be taken when handling and using it, such as wearing protective glasses, respiratory protection, and gloves . It should be stored and transported avoiding contact with oxidizers, fire sources, and combustibles .

Future Directions

While the specific future directions for 5-Methylsulfonyltetrazole are not mentioned in the search results, it is known that advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure . Recent drug delivery systems are formulated using advanced technology to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylsulfonyltetrazole can be synthesized through the oxidation of 5-methylthiotetrazole. The oxidation is typically carried out using potassium permanganate in a two-phase system consisting of dichloromethane and aqueous acetic acid, with tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are crucial for obtaining high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Properties

IUPAC Name

5-methylsulfonyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURGLLWWASFDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406397
Record name 5-Methylsulfonyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21744-55-8
Record name 5-Methylsulfonyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the general structure of the tetrazole derivatives synthesized in these papers?

A1: The papers describe the synthesis of 2-substituted 5-methylthiotetrazoles and their corresponding 5-methylsulfonyltetrazoles [, ]. This suggests the general structure involves a tetrazole ring with a methylsulfonyl group at the 5-position and various substituents at the 2-position.

Q2: Why are researchers interested in synthesizing tetrazole derivatives like 5-methylsulfonyltetrazole?

A2: While the provided abstracts don't explicitly state the applications, tetrazoles are known bioisosteres of carboxylic acids []. This means they can often mimic the biological activity of carboxylic acids while potentially offering improved pharmacological properties. Therefore, the synthesis of novel tetrazole derivatives like this compound likely aims to explore their potential as bioactive compounds.

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